molecular formula C11H13ClO2 B8358336 4-Chloro-2-methoxy-1-[(2-methylprop-2-enyl)oxy]benzene

4-Chloro-2-methoxy-1-[(2-methylprop-2-enyl)oxy]benzene

Cat. No.: B8358336
M. Wt: 212.67 g/mol
InChI Key: XYHJNGAWWRSTPU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-[(2-methylprop-2-enyl)oxy]benzene is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-2-methoxy-1-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-4-9(12)6-11(10)13-3/h4-6H,1,7H2,2-3H3

InChI Key

XYHJNGAWWRSTPU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of 4-chloro-2-methoxyphenol (15.00 g, 0.10 mol) with sodium hydride (4.4 g, 0.11 mol, 60 wt. %) and 3-chloro-2-methylpropene (12.00 g, 0.12 mol) generally according to the procedure described for Intermediate 13 provided 19.3 g (91%) of 4-chloro-2-methoxy-1-[(2-methylprop-2-enyl)oxy]benzene as a colorless oil. Treatment of the allyl ether in refluxing mesitylene generally according to the procedure described for Intermediate 8 afforded 15.5 g (78%) of 4-chloro-2-methoxy-6-(2-methylprop-2-enyl)phenol as a pale yellow oil. Treatment of 4-chloro-2-methoxy-6-(2-methylprop-2-enyl)phenol (10.00 g, 0.047 mol) with 3-chloroperoxybenzoic acid (20.00 g, 0.089 mol, 77%) followed by potassium carbonate (20.00 g, 0.145 mol) generally according to the Procedure described for Intermediate 9 provided 8.00 g (74%) of (±)-(5-chloro-7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol as a light yellow oil. Treatment of (±)-(5-chloro-7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-2-yl)methanol (10.8 g, 0.047 mol) with p-toluenesulfonyl chloride (13.5 g, 0.071 mol), diisopropylethylamine (12.15 g, 0.094 mol), and 4-(dimethylamino)pyridine (0.35 g, 2.83 mmol) generally according to the procedure described for Intermediate 45 gave 13.8 g (76%) of (±)-(5-chloro-7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl 4-methylbenzenesulfonate as a white solid. mp 113-115° C.; Anal. calcd. for C18H19ClO5S: C, 56.47; H, 5.00. Found: C, 55.82; H, 4.94.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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